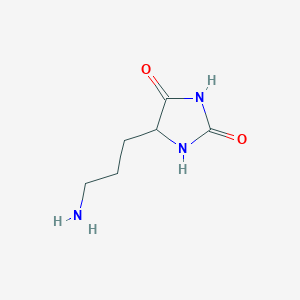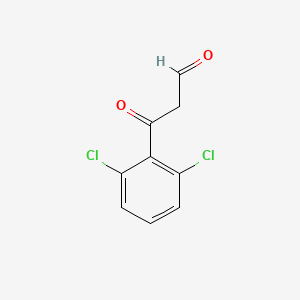
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring, which is further substituted with an ethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclohexadiene and an appropriate dienophile to form the cyclohexene ring. Subsequent steps may include alkylation to introduce the ethyl group and carboxylation to attach the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the conversion of the carboxylic acid group to an acyl chloride, which can then undergo further substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of anti-inflammatory or anticancer agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biochemical outcomes.
類似化合物との比較
Cyclohex-1-en-1-ylboronic acid: Shares the cyclohexene ring but differs in functional groups.
3-Ethylcyclobutane-1-carboxylic acid: Lacks the cyclohexene ring, making it structurally simpler.
Cyclohex-1-en-1-ylacetic acid: Similar in having a cyclohexene ring and a carboxylic acid group but differs in the position and type of substituents.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a substituted cyclobutane ring, providing distinct chemical and physical properties
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
1-(cyclohexen-1-yl)-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-2-10-8-13(9-10,12(14)15)11-6-4-3-5-7-11/h6,10H,2-5,7-9H2,1H3,(H,14,15) |
InChIキー |
KXQQFCKPTYCADE-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(C1)(C2=CCCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13073645.png)
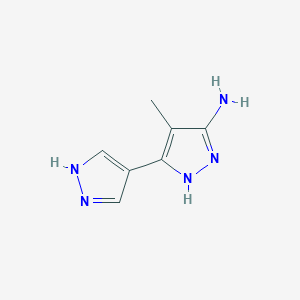
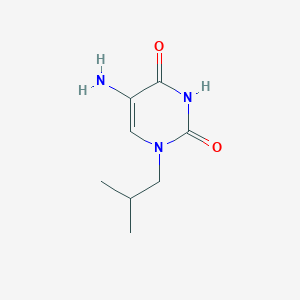
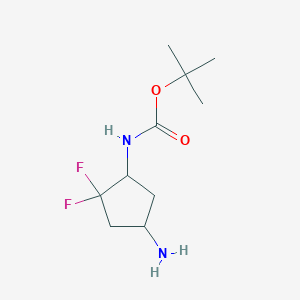
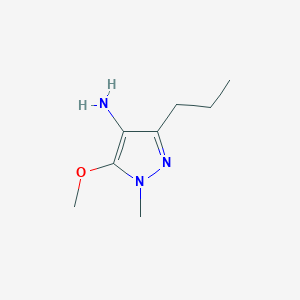
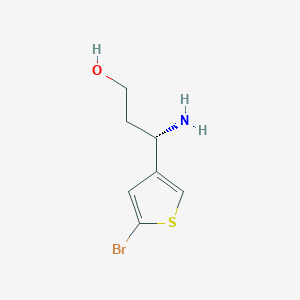
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
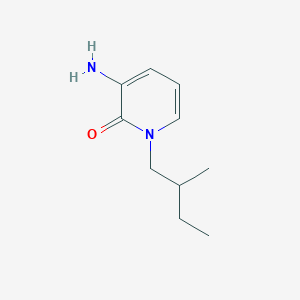
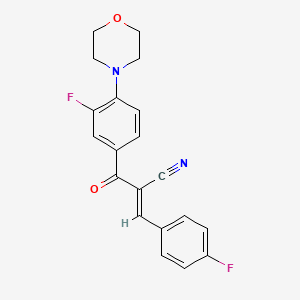


![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
